Zinterol hydrochloride
Overview
Description
Zinterol hydrochloride: is a potent and selective β2-adrenoceptor agonist. It is known for its ability to increase intracellular calcium ion concentration in a concentration-dependent manner. This compound is primarily used in scientific research to study β2-adrenoceptor functions and related physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Zinterol hydrochloride involves several steps, starting from the appropriate aromatic amine and proceeding through a series of reactions including sulfonation, alkylation, and hydrolysis. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Zinterol hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common in typical research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
Chemistry: : Zinterol hydrochloride is used to study the properties and functions of β2-adrenoceptors. It serves as a tool to investigate receptor-ligand interactions and signal transduction pathways .
Biology: : In biological research, this compound is employed to understand the role of β2-adrenoceptors in various physiological processes, including muscle contraction and relaxation, and metabolic regulation .
Medicine: : The compound is used in preclinical studies to explore potential therapeutic applications, particularly in the treatment of cardiovascular diseases and respiratory disorders .
Industry: : this compound is utilized in the development of new drugs targeting β2-adrenoceptors. It also serves as a reference compound in quality control and pharmacological testing .
Mechanism of Action
Zinterol hydrochloride exerts its effects by selectively binding to β2-adrenoceptors, which are G-protein-coupled receptors. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to physiological responses such as muscle relaxation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Salmeterol xinafoate: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Isoproterenol hydrochloride: A non-selective β-adrenoceptor agonist used in the treatment of bradycardia and heart block.
Levalbuterol hydrochloride: A selective β2-adrenoceptor agonist used in the treatment of bronchospasm
Uniqueness: : Zinterol hydrochloride is unique due to its high selectivity and potency for β2-adrenoceptors. This makes it an invaluable tool in research settings for studying specific β2-adrenoceptor-mediated processes without significant off-target effects .
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUBJDWJFOMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37000-20-7 (Parent) | |
Record name | Zinterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701000591 | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38241-28-0, 79561-61-8 | |
Record name | Zinterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinterol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZINTEROL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38241-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ZINTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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